molecular formula C21H21N3O2 B11125068 (4-methyl-1-phenyl-1H-pyrazol-5-yl)(2-phenylmorpholin-4-yl)methanone

(4-methyl-1-phenyl-1H-pyrazol-5-yl)(2-phenylmorpholin-4-yl)methanone

Cat. No.: B11125068
M. Wt: 347.4 g/mol
InChI Key: DUQVKSBNAPMXTO-UHFFFAOYSA-N
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Description

4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)-2-PHENYLMORPHOLINE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)-2-PHENYLMORPHOLINE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the methyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions.

    Formation of the morpholine ring: This can be done by reacting an appropriate amine with an epoxide or a halohydrin.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)-2-PHENYLMORPHOLINE can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)-2-PHENYLMORPHOLINE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)-2-PHENYLMORPHOLINE
  • 4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)-2-PHENYLPIPERIDINE
  • 4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)-2-PHENYLTHIAZOLINE

Uniqueness

The uniqueness of 4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)-2-PHENYLMORPHOLINE lies in its specific structural features, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

(4-methyl-2-phenylpyrazol-3-yl)-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C21H21N3O2/c1-16-14-22-24(18-10-6-3-7-11-18)20(16)21(25)23-12-13-26-19(15-23)17-8-4-2-5-9-17/h2-11,14,19H,12-13,15H2,1H3

InChI Key

DUQVKSBNAPMXTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C2=CC=CC=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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